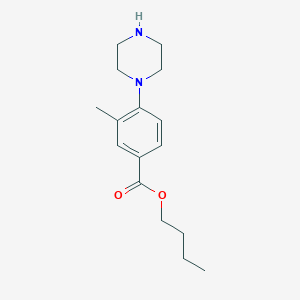

Butyl 3-methyl-4-piperazin-1-ylbenzoate

Description

Properties

CAS No. |

218966-29-1 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

butyl 3-methyl-4-piperazin-1-ylbenzoate |

InChI |

InChI=1S/C16H24N2O2/c1-3-4-11-20-16(19)14-5-6-15(13(2)12-14)18-9-7-17-8-10-18/h5-6,12,17H,3-4,7-11H2,1-2H3 |

InChI Key |

PNMKUFCCBIDFAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on 3-(Bromomethyl)benzoic Acid Esters

A key method involves starting from 3-(bromomethyl)benzoic acid methyl ester, which undergoes nucleophilic substitution with piperazine derivatives to form 3-methyl-(piperazin-1-yl)benzoic acid methyl ester intermediates.

- Step S1 : React 3-(bromomethyl)benzoic acid methyl ester with piperazine under nucleophilic substitution conditions.

- Reaction Conditions : Typically conducted at 20°C for 6 hours.

- Solvent : Suitable organic solvents such as toluene or acetonitrile are used.

- Outcome : Formation of 3-methyl-(piperazin-1-yl)benzoic acid methyl ester with good yield.

This step is critical for introducing the piperazine moiety at the 4-position of the benzoate ring.

Sulfonylation and Further Functionalization

Following the formation of the piperazine-substituted ester, sulfonylation can be performed to obtain sulfonamide derivatives.

- Step S2 : Dissolve the piperazinyl benzoate ester in an organic solvent.

- Add sulfonyl chloride reagents along with nitrogen-containing bases or inorganic salts.

- This yields 3-methyl-(4-sulfapiperazin-1-yl)benzoic acid methyl esters.

- This step is useful for generating derivatives with enhanced biological properties.

Hydrolysis to Carboxylic Acid Derivatives

- Step S3 : Hydrolysis of methyl esters to the corresponding carboxylic acids.

- Conditions typically involve aqueous base or acid under reflux.

- This converts methyl esters into 3-[(4-sulfapiperazin-1-yl)methyl]benzoic acid compounds, which may be further derivatized.

Alternative Synthetic Routes Involving Alcohol Mesylation and Azide Intermediates

Another synthetic approach involves:

- Synthesis of ethyl 4-(piperazin-1-yl)benzoate derivatives.

- Conversion of primary alcohol intermediates to mesylates.

- Substitution with sodium azide to form azide intermediates.

- Reduction to amines followed by Boc-protection.

- Ester hydrolysis and coupling with sulfonamide derivatives.

- Final deprotection yields the target amine compounds.

This method is more elaborate but allows for the introduction of diverse functional groups and is used in the preparation of PROTAC degraders involving piperazinyl benzoate scaffolds.

Summary of Key Reaction Parameters

Research Findings and Yields

- The nucleophilic substitution step (S1) proceeds efficiently at mild temperatures (20°C) over 6 hours, yielding the piperazinyl ester intermediate in high purity.

- Sulfonylation reactions (S2) are typically quantitative with appropriate sulfonyl chlorides and bases, enabling diverse sulfonamide derivatives.

- Hydrolysis (S3) under controlled conditions provides the carboxylic acid derivatives with minimal side reactions.

- The multi-step azide-based route (alternative method) yields intermediates in high yields (often >80%) at each step, demonstrating robustness for complex molecule synthesis.

Additional Notes on Reagents and Solvents

- Common bases used include nitrogenous organic bases or inorganic salts.

- Organic solvents such as toluene, acetonitrile, or ethers are preferred for substitution and sulfonylation steps.

- Hydrolysis often uses aqueous sodium hydroxide or potassium hydroxide under reflux.

- Protection strategies (e.g., Boc protection) are employed in multi-step syntheses to ensure selectivity.

Chemical Reactions Analysis

Types of Reactions: Butyl 3-methyl-4-piperazin-1-ylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Butyl 3-methyl-4-piperazin-1-ylbenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use as an antipsychotic or anti-HIV agent.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Butyl 3-methyl-4-piperazin-1-ylbenzoate involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. By modulating the activity of these receptors, the compound can exert antipsychotic effects. Additionally, its interaction with viral enzymes can inhibit the replication of viruses, making it a potential antiviral agent .

Comparison with Similar Compounds

Structural Analogues from

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 (Ethyl 4-substituted benzoates) share a benzoate core but differ in substituents and ester groups :

| Compound | Ester Group | Substituent (4-position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| I-6230 | Ethyl | 4-(pyridazin-3-yl)phenethylamino | ~353.4 | Pyridazine heterocycle, ethyl ester |

| I-6232 | Ethyl | 4-(6-methylpyridazin-3-yl)phenethylamino | ~367.4 | Methyl-pyridazine, ethyl ester |

| I-6273 | Ethyl | 4-(methylisoxazol-5-yl)phenethylamino | ~344.4 | Isoxazole, ethyl ester |

| I-6373 | Ethyl | 4-(3-methylisoxazol-5-yl)phenethylthio | ~360.5 | Thioether linkage, isoxazole |

| I-6473 | Ethyl | 4-(3-methylisoxazol-5-yl)phenethoxy | ~344.4 | Ether linkage, isoxazole |

| Target Compound | Butyl | 3-methyl-4-piperazin-1-yl | ~306.4 (estimated) | Piperazine ring, butyl ester |

Key Observations :

- Substituent Differences : The piperazine ring introduces basicity (pKa ~8–9), enabling salt formation and influencing solubility in acidic environments. This contrasts with pyridazine or isoxazole substituents, which may engage in hydrogen bonding or π-π stacking .

- Biological Implications : Piperazine derivatives often exhibit CNS activity (e.g., antipsychotics), whereas pyridazine/isoxazole analogs may target enzymes (e.g., kinase inhibitors) .

Comparison with Other Butyl Esters

Butyl esters like Butyl Acetate () and Butylcarbitol Acetate () provide insights into ester-driven properties:

Key Observations :

- Complexity vs.

- Thermal Stability : The aromatic core may increase thermal stability compared to Butyl Acetate, aligning with Butylcarbitol Acetate’s high boiling point .

Research Findings and Implications

Environmental Impact

- Biodegradability : Butyl Acrylate is readily biodegradable (>70% in 28 days) . The target compound’s piperazine ring may slow degradation, necessitating specialized disposal methods.

- Bioaccumulation : Low risk expected (logPow <4 for Butyl Acrylate) ; the target compound’s logPow is likely higher (~3–4), warranting further study.

Q & A

Q. Key Findings from Literature

| Study | Toxicity Class | Hazard Notes | Reference |

|---|---|---|---|

| Acute oral (rat) | Category 4 | Moderate irritation; LD₅₀ = 420 mg/kg | |

| Skin sensitization | Negative | Non-irritating at 10% concentration |

Advanced: What computational strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, common for piperazine derivatives) .

Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .

Pharmacophore Mapping : Identify critical moieties (e.g., piperazine ring, ester group) using Schrödinger’s Phase .

Electronic Effects : Calculate Hammett constants (σ) for substituents to predict reactivity (e.g., electron-withdrawing groups enhance stability) .

Q. Example SAR Insights

| Modification | Biological Activity (IC₅₀) | Notes |

|---|---|---|

| 4-Methylpiperazine | 120 nM (5-HT₁A) | Optimal substituent size |

| Butyl ester | Improved logP (2.8 → 3.5) | Enhances blood-brain barrier penetration |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR :

- ¹H/¹³C NMR : Confirm ester (δ 4.2–4.4 ppm for butyl OCH₂) and piperazine protons (δ 2.5–3.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

FT-IR : Ester C=O stretch (~1720 cm⁻¹); piperazine N-H bend (~1600 cm⁻¹) .

Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ (calc. 333.18; observed 333.20) .

Advanced: How can kinetic modeling improve the scalability of this compound synthesis?

Methodological Answer:

Rate Law Determination : Conduct pseudo-first-order experiments under varying temperatures (e.g., 60–100°C) to derive activation energy (Eₐ) via Arrhenius plots .

Computational Fluid Dynamics (CFD) : Simulate heat/mass transfer in reactor designs (e.g., continuous-flow vs. batch) .

Byproduct Mitigation : Optimize residence time to minimize lactamide formation (a common side product in esterification) .

Q. Kinetic Parameters from Literature

| Reaction Step | Eₐ (kJ/mol) | k (s⁻¹) at 80°C |

|---|---|---|

| Esterification | 58.2 | 2.3 × 10⁻³ |

| Piperazine coupling | 72.5 | 1.1 × 10⁻³ |

Advanced: What strategies address discrepancies in reported solubility data for piperazine benzoates?

Methodological Answer:

Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .

pH-Dependent Studies : Measure solubility in buffered solutions (pH 2–10) to assess ionization effects (pKa ~7.5 for piperazine) .

Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via DSC to validate experimental data .

Q. Reported Solubility (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.5 |

| DMSO | 45.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.